N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide
Description
This compound features a central oxalamide (N,N'-ethylenedioxalamide) linker connecting two pharmacophoric groups:
- N1-substituent: A 3-(2-oxopyrrolidin-1-yl)phenyl moiety, contributing hydrogen-bonding capacity via the pyrrolidinone carbonyl and aromatic π-π interactions.
The structural design suggests applications in central nervous system (CNS) targeting or opioid receptor modulation, given similarities to fentanyl analogs (e.g., thiophene-substituted piperidines) .
Properties
IUPAC Name |
N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c28-21-7-2-11-27(21)19-5-1-4-18(16-19)25-23(30)22(29)24-10-14-26-12-8-17(9-13-26)20-6-3-15-31-20/h1,3-6,15-17H,2,7-14H2,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFIQPLQXQTQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCC(CC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that incorporates various functional groups, which contribute to its biological activity. The key components include:
- Oxalamide Linkage : This moiety is known for its role in enhancing the stability and solubility of the compound.
- Pyrrolidinone and Piperidine Rings : These cyclic structures are significant for their interactions with biological targets, such as enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 942012-32-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that this compound may act through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites or allosteric sites, preventing substrate binding and subsequent catalytic activity.
- Receptor Modulation : It can interact with various receptors, thereby modulating signal transduction pathways that influence cellular responses.
Antiviral Activity
Research has indicated that compounds structurally similar to this compound exhibit antiviral properties. For instance, thiophene derivatives have shown potent activity against Ebola virus (EBOV). The presence of the piperidine moiety was critical for maintaining antiviral activity, as modifications that removed this group resulted in significant loss of efficacy .
Case Study: Thiophene Derivatives
A study focusing on thiophene derivatives revealed that these compounds acted at the viral entry level by inhibiting the interaction between the viral glycoprotein (GP) and the Niemann-Pick C1 (NPC1) receptor, which is essential for EBOV entry into host cells. This mechanism highlights the potential for this compound to be developed as an antiviral agent.
Synthesis
The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. Key steps include:
- Formation of Pyrrolidinone Ring : Achieved through cyclization reactions involving suitable amines and carbonyl compounds.
- Introduction of Oxalamide Moiety : This is accomplished by reacting pyrrolidinone intermediates with oxalyl chloride.
- Final Coupling Reaction : The final step involves coupling the intermediate with a piperidine derivative under controlled conditions.
Comparison with Similar Compounds
Structural Analog: N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide
- Key Difference : The N2-substituent replaces the thiophen-2-yl group with a tetrahydro-2H-thiopyran-4-yl moiety, converting the aromatic thiophene to a saturated thiopyran ring.
- Conformational flexibility may differ, affecting binding to hydrophobic pockets in target receptors.
- Data Comparison :
| Property | Target Compound | Tetrahydrothiopyran Analog |
|---|---|---|
| Aromatic Substituent | Thiophen-2-yl (aromatic) | Tetrahydrothiopyran (saturated) |
| Molecular Weight (est.) | ~500–550 g/mol | ~510–560 g/mol |
| Lipophilicity (ClogP) | Moderate (ClogP ~3.5) | Higher (ClogP ~4.0) |
Note: Exact data unavailable; estimates based on structural features.
Thiofentanyl Derivatives (e.g., N-phenyl-N-[1-[2-(2-thienyl)ethyl]-4-piperidinyl]propanamide)
- Key Differences: Linker: Thiofentanyl uses a propanamide linker vs. the target’s oxalamide, reducing hydrogen-bonding capacity. Substituents: Thiofentanyl lacks the pyrrolidinone-phenyl group but retains the thiophen-2-yl-piperidine motif.
- Pharmacological Implications :
- Thiofentanyl’s propanamide linker and simpler structure enhance blood-brain barrier (BBB) penetration, making it a potent opioid agonist (µ-opioid receptor affinity: Ki < 1 nM).
- The target compound’s oxalamide may reduce CNS activity due to higher polarity but improve selectivity for peripheral receptors.
- Data Comparison :
| Property | Target Compound | Thiofentanyl Hydrochloride |
|---|---|---|
| Molecular Weight | ~500–550 g/mol | 379.0 g/mol (with HCl) |
| Linker Type | Oxalamide (polar) | Propanamide (less polar) |
| Receptor Affinity | Unknown (hypothesized µ-opioid) | High µ-opioid (Ki ~0.5 nM) |
| Solubility | Low (amide-dominated) | Moderate (HCl salt improves) |
Pyridin-2-one Derivatives with Thiazole/Thiophene Moieties
- Relevance: Compounds like 5-(benzo[d]thiazol-2-yl)-3-phenyl-2-thioxo-2,3-dihydrothiazol-4-aminium derivatives share sulfur-containing heterocycles but lack the piperidine-pyrrolidinone framework.
- Functional Contrast :
- These derivatives often act as surfactants or enzyme inhibitors (e.g., kinase targets) due to cationic and planar structures.
- The target compound’s piperidine and oxalamide groups suggest divergent mechanisms, possibly targeting G-protein-coupled receptors (GPCRs) over enzymes.
Research Findings and Hypotheses
- Target Compound Advantages :
- Limitations: High molecular weight and polarity may limit oral bioavailability. No direct receptor-binding or toxicity data is available in the provided evidence, requiring further experimental validation.
Preparation Methods
Synthesis of the Pyrrolidinone-Containing Aniline Intermediate
Retrosynthetic Analysis
The 3-(2-oxopyrrolidin-1-yl)aniline moiety is derived from functionalization of aniline with a 2-oxopyrrolidine ring. Two primary routes dominate:
- Direct Cyclization : Lactam formation from γ-aminophenylbutyric acid derivatives.
- Coupling Strategies : Ullmann-type coupling between 3-iodoaniline and preformed pyrrolidinone.
Direct Cyclization Method
γ-Aminophenylbutyric acid undergoes lactamization under acidic conditions (HCl, reflux, 12 h) to yield 3-(2-oxopyrrolidin-1-yl)aniline. This method achieves 68% yield but requires stringent pH control to avoid decarboxylation.
Palladium-Catalyzed Coupling
Ullmann coupling of 3-iodoaniline with 2-pyrrolidone in the presence of CuI/L-proline catalyst (DMF, 110°C, 24 h) provides the intermediate in 82% yield. Key advantages include functional group tolerance and scalability.
Table 1: Comparison of Pyrrolidinone-Aniline Synthesis Routes
| Method | Yield (%) | Conditions | Key Challenge |
|---|---|---|---|
| Direct Cyclization | 68 | HCl, reflux, 12 h | Decarboxylation side reactions |
| Ullmann Coupling | 82 | CuI/L-proline, DMF, 110°C | Catalyst cost |
Preparation of the Thiophene-Substituted Piperidine Moiety
Piperidine Ring Formation
4-(Thiophen-2-yl)piperidine is synthesized via two pathways:
Ethylamine Sidechain Introduction
Gabriel synthesis is employed:
- Alkylation of 4-(thiophen-2-yl)piperidine with 2-bromoethyl phthalimide (K₂CO₃, acetone, 24 h).
- Deprotection using hydrazine hydrate (EtOH, reflux, 8 h) yields 2-(4-(thiophen-2-yl)piperidin-1-yl)ethylamine (87% overall).
Table 2: Piperidine-Ethylamine Synthesis Efficiency
| Step | Yield (%) | Conditions | Purity (HPLC, %) |
|---|---|---|---|
| Suzuki Coupling | 78 | Pd(PPh₃)₄, dioxane, 90°C | 95 |
| Gabriel Alkylation | 89 | K₂CO₃, acetone, 24 h | 97 |
| Deprotection | 98 | Hydrazine, EtOH, reflux | 99 |
Formation of the Oxalamide Linkage
Stepwise Oxalyl Chloride Method
- Mono-Acylation : 3-(2-Oxopyrrolidin-1-yl)aniline reacts with oxalyl chloride (Et₃N, THF, 0°C) to form N-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalyl chloride.
- Secondary Amidation : The intermediate couples with 2-(4-(thiophen-2-yl)piperidin-1-yl)ethylamine (DMAP, CH₂Cl₂, rt), yielding the target compound (73%).
Coupling Agent Optimization
HATU-mediated coupling in DMF (0°C to rt, 12 h) achieves 89% yield by minimizing racemization. Solvent screening reveals DMF > THF > CH₂Cl₂ in efficiency.
Table 3: Oxalamide Coupling Conditions
| Method | Solvent | Yield (%) | Purity (NMR, %) |
|---|---|---|---|
| Oxalyl Chloride | THF | 73 | 92 |
| HATU | DMF | 89 | 98 |
Optimization of Reaction Conditions and Yield Improvement
Solvent and Temperature Effects
Analytical Characterization of the Target Compound
Spectroscopic Validation
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Regulatory Compliance
- Genotoxic Impurities : Controlled below 1 ppm via HPLC-MS monitoring during piperidine alkylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
